5-Aminosalicylic acid

概述

描述

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone therapeutic agent for inflammatory bowel diseases (IBD), particularly ulcerative colitis (UC) and Crohn’s disease. It exerts anti-inflammatory effects by inhibiting cyclooxygenase and lipoxygenase pathways, reducing prostaglandin and leukotriene synthesis, and scavenging reactive oxygen species . Clinically, 5-ASA is administered via oral or topical formulations designed for targeted colonic release to maximize mucosal efficacy while minimizing systemic absorption . Its safety profile is favorable, though rare adverse effects such as nephrotoxicity and blood dyscrasias have been reported .

准备方法

Synthetic Routes and Reaction Conditions

5-Aminosalicylic acid can be synthesized through various methods. One common synthetic route involves the nitration of salicylic acid to produce 5-nitrosalicylic acid, which is then reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid . Another method involves the diazotization of 3-aminophenol followed by a Sandmeyer reaction to introduce the carboxyl group .

Industrial Production Methods

Industrial production of mesalamine typically involves the same synthetic routes but on a larger scale. The process includes stringent purification steps to ensure the final product’s purity and efficacy . High-performance liquid chromatography (HPLC) is often used to validate the purity of mesalamine in industrial settings .

化学反应分析

Types of Reactions

5-Aminosalicylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: This compound can undergo substitution reactions, particularly in the presence of diazonium salts.

Major Products

The major products formed from these reactions include various derivatives of mesalamine, such as N-acetyl-5-aminosalicylic acid, which is a common metabolite .

科学研究应用

Therapeutic Applications

1. Treatment of Inflammatory Bowel Disease (IBD)

5-ASA is the cornerstone of treatment for mild to moderate ulcerative colitis and is also utilized in Crohn's disease management. Studies indicate that 5-ASA can induce endoscopic remission comparable to anti-TNF therapies in moderate ulcerative colitis cases, with histological remission achieved in up to 45% of patients treated with topical formulations .

2. Mechanism of Action

The anti-inflammatory effects of 5-ASA are attributed to its ability to inhibit leukotriene synthesis and scavenge free radicals, thereby reducing mucosal inflammation. Research has shown that 5-ASA enhances the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ) in epithelial cells, promoting anti-inflammatory pathways .

3. Pediatric Applications

In pediatric patients with moderate to severe ulcerative colitis, 5-ASA remains a preferred treatment option due to its favorable safety profile compared to immunomodulators and biologics . Long-term studies suggest that early intervention with 5-ASA can lead to improved outcomes in children.

Diagnostic Applications

1. Sensing and Measurement

Recent advancements have focused on developing electrochemical sensors for the detection of 5-ASA in biological samples such as serum and urine. These sensors demonstrate high sensitivity and specificity, with recovery rates ranging from 95% to 99% in clinical samples . The ability to accurately measure 5-ASA levels is crucial for monitoring therapeutic adherence and effectiveness.

2. Environmental Monitoring

The detection of 5-ASA in environmental samples, such as river water, indicates its potential role as a marker for pharmaceutical pollution. The development of nanocomposite sensors has enhanced the ability to quantify trace levels of this compound in various matrices .

Case Studies

作用机制

The exact mechanism of action of mesalamine is not fully understood, but it is believed to exert its effects through several pathways :

Anti-inflammatory: 5-Aminosalicylic acid modulates local chemical mediators of the inflammatory response, especially leukotrienes.

Inhibition of Prostaglandin Production: It inhibits the production of prostaglandins by blocking cyclooxygenase.

Free Radical Scavenging: This compound acts as a free radical scavenger, reducing oxidative stress in the intestines.

相似化合物的比较

Comparative Analysis with Structurally and Functionally Related Compounds

N-Acetylaminosalicylic Acid (Ac-ASA)

- Structural Difference : Ac-ASA is an acetylated derivative of 5-ASA, altering its pharmacokinetic properties.

- Uptake and Efficacy :

- A study using isolated human colonic epithelial cells demonstrated that 5-ASA uptake (160.5 nmol/g dry weight) was 28-fold higher than Ac-ASA (5.75 nmol/g dry weight) over one hour. Intracellular 5-ASA was undetectable, whereas Ac-ASA persisted intracellularly despite repeated washing .

- This poor uptake and lack of intracellular conversion to 5-ASA explain Ac-ASA’s clinical inefficacy in UC treatment .

- pKa and Lipid Solubility: 5-ASA has pKa values of 2.12 (carboxylic acid) and 6.25 (amino group), while Ac-ASA exhibits pKa values of 3.80 (carboxylic acid) and 5.90 (acetylated amino group). The lower amino pKa of Ac-ASA reduces its ionization at colonic pH, further impairing absorption .

Table 1: Key Differences Between 5-ASA and Ac-ASA

| Parameter | 5-ASA | Ac-ASA |

|---|---|---|

| Intestinal Uptake | 160.5 nmol/g (1 hour) | 5.75 nmol/g (1 hour) |

| Intracellular Conversion | Active metabolite | No conversion |

| pKa (Carboxylic Acid) | 2.12 | 3.80 |

| Clinical Efficacy in UC | High | Ineffective |

Sulfasalazine (SAS)

- Prodrug Mechanism : SAS is a prodrug combining 5-ASA and sulfapyridine via an azo bond. Colonic bacterial azoreductases cleave SAS to release 5-ASA and sulfapyridine .

- Efficacy and Safety :

- Targeted Delivery : Unlike SAS, modern 5-ASA formulations (e.g., pH-dependent mesalamine) bypass the need for bacterial activation, enhancing reliability in patients with altered gut microbiota .

Olsalazine

- Structure and Mechanism : Olsalazine consists of two 5-ASA molecules linked by an azo bond. Like SAS, it requires colonic bacterial cleavage but releases only 5-ASA, avoiding sulfapyridine-related toxicity .

- Comparative Efficacy :

Novel Derivatives and Hybrid Compounds

- Thiazolone-5-ASA Conjugates: Acetylated 5-ASA derivatives combined with 4-thiazolone showed selective anticancer activity in vitro, inducing apoptosis in cancer cells (e.g., IC50 = 12 µM in MCF-7 cells) while sparing normal cells .

Discussion: Clinical and Pharmacological Implications

- 5-ASA Superiority : 5-ASA’s targeted delivery, efficacy, and safety make it the gold standard for mild-to-moderate UC. Derivatives like Ac-ASA are ineffective due to poor uptake, while SAS and olsalazine face toxicity or delivery challenges .

- Emerging Applications: Novel 5-ASA hybrids (e.g., thiazolone conjugates) expand its utility beyond IBD into oncology, though further in vivo studies are needed .

Data Tables

Table 2: Comparison of 5-ASA with Key Analogues

| Compound | Mechanism | Efficacy in UC | Common Adverse Effects |

|---|---|---|---|

| 5-ASA | Direct anti-inflammatory | High | Nephrotoxicity, headaches |

| Sulfasalazine | Prodrug (5-ASA + sulfapyridine) | High | Nausea, hemolytic anemia |

| Olsalazine | Prodrug (two 5-ASA molecules) | High | Diarrhea |

| Ac-ASA | Inactive metabolite | None | N/A |

生物活性

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a well-established anti-inflammatory agent primarily used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis (UC). This article explores the biological activity of 5-ASA, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies highlighting its therapeutic effects and potential adverse reactions.

5-ASA exhibits several mechanisms that contribute to its anti-inflammatory effects:

- Cytokine Modulation : 5-ASA decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity. This modulation reduces inflammation in the intestinal mucosa .

- Inhibition of Prostaglandin Synthesis : It inhibits cyclooxygenase-2 (COX-2), thereby reducing prostaglandin E2 (PGE2) synthesis, which is crucial in inflammatory responses .

- PPAR-γ Activation : 5-ASA enhances the expression and activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), promoting its translocation to the nucleus. This action further mediates anti-inflammatory responses and has been linked to the inhibition of macrophage-derived cytokines .

Pharmacokinetics

The pharmacokinetics of 5-ASA are characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration, 5-ASA is rapidly absorbed in the small intestine but primarily acts locally in the colon. The bioavailability is influenced by the formulation used, with delayed-release formulations achieving higher concentrations in the distal colon .

- Distribution : Studies indicate that 5-ASA has a two-compartment model for pharmacokinetics with a rapid distribution half-life and a slower elimination half-life. The volume of distribution varies among individuals but generally indicates localized action in the gut .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of 5-ASA in treating UC:

Case Studies

- Liver Injury Case : A case report documented a 58-year-old woman with ulcerative colitis who developed drug-induced liver injury (DILI) after starting maintenance therapy with 5-ASA. The patient exhibited significant liver enzyme elevations, necessitating discontinuation of the drug and resulting in gradual recovery without steroid treatment .

- Gut Microbiota Alteration : Recent research indicated that 5-ASA alters gut microbiota composition, promoting an anti-inflammatory state. This study found that mice treated with 5-ASA showed changes in bacterial populations that enhanced mucosal immunity and reduced susceptibility to colitis .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-ASA, and how can yield be optimized?

- Methodological Answer : A "one-pot" synthesis strategy starting from 2-chlorobenzoic acid involves nitration with a mixed acid system (98% H₂SO₄ : 65% HNO₃ = 6:1), nucleophilic substitution with 15% NaOH to yield 5-nitrosalicylic acid, followed by reduction using Fe/Zn powder and concentrated HCl. This method achieves a total yield of 61% and avoids multi-step purification . Alternative methods include catalytic reduction of 3-nitrobenzoic acid under high-pressure conditions (3.5 MPa, 115–145°C) with Pt catalyst .

Q. What is the established anti-inflammatory mechanism of 5-ASA in inflammatory bowel disease (IBD)?

- Methodological Answer : 5-ASA acts as a PPARγ agonist, inhibiting NF-κB activation and downstream pro-inflammatory cytokines (e.g., IL-1β). It also suppresses p21-activated kinase 1 (PAK1) and MAPK pathways (JNK, p38), reducing mucosal inflammation . Experimental validation involves in vitro models (e.g., LPS-stimulated macrophages) and immunohistochemical analysis of colonic biopsies to quantify cytokine suppression .

Q. How is 5-ASA formulated for targeted colonic delivery, and what parameters influence its efficacy?

- Methodological Answer : Formulations like delayed-release pellets or in situ gels use pH-dependent coatings (e.g., Eudragit) or gel matrices (e.g., carbomer/xanthan gum). A 3² factorial design can optimize viscosity, gelling time, and sedimentation rates. For example, carbomer (0.5–1.5%) and xanthan gum (0.2–0.8%) concentrations are critical for sustained release in enema formulations .

Advanced Research Questions

Q. How do contradictory findings in clinical trials on 5-ASA dosing inform optimal therapeutic strategies for ulcerative colitis?

- Methodological Answer : A double-blind trial (n=321) compared 0.5 g, 1.0 g, and 1.5 g doses three times daily. Clinical remission rates (CAI ≤4) were highest at 1.0 g (66%), but hierarchical testing showed no significant dose-response trend (p>0.05). Endoscopic improvement was dose-dependent, yet histologic outcomes were similar across groups. Baseline disease severity and localization influenced efficacy, suggesting personalized dosing over universal escalation . A meta-analysis (Peto OR=1.29) revealed inferiority of 5-ASA vs. sulfasalazine (SASP) in maintenance therapy, highlighting the need for biomarker-guided approaches .

Q. What novel applications of 5-ASA exist beyond IBD treatment, and how are they validated experimentally?

- Methodological Answer : 5-ASA grafted onto poly(glycidyl methacrylate)/SiO₂ (ASA-PGMA/SiO₂) acts as a chelating adsorbent for heavy metals. Batch adsorption studies show capacities of 0.42 mmol/g (Cu²⁺), 0.40 mmol/g (Cd²⁺), and pH-dependent Langmuir/Freundlich isotherm compliance. Desorption with 0.1 M HCl allows reuse without capacity loss .

Q. How do molecular modifications of 5-ASA (e.g., deuterated analogs) enhance mechanistic studies in inflammation?

- Methodological Answer : Deuterated 5-ASA (e.g., 5-ASA-D3 hydrochloride) retains PPARγ agonism while enabling isotope tracing in pharmacokinetic studies. Stability assays (e.g., LC-MS/MS) confirm reduced metabolic degradation, improving in vivo half-life measurements .

Q. Key Methodological Considerations

- Contradiction Analysis : When interpreting dose-response data, account for baseline disease heterogeneity (e.g., CAI/EI scores) and trial design limitations (e.g., hierarchical testing vs. Bonferroni correction) .

- Synthesis Optimization : Monitor reaction intermediates via IR, ¹H NMR, and MS to validate structural integrity .

属性

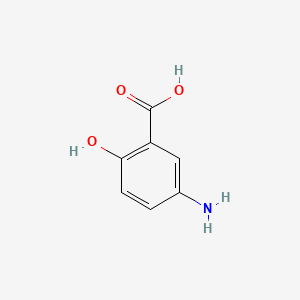

IUPAC Name |

5-amino-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOPZPXVLCULAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | mesalazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mesalazine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride) | |

| Record name | Mesalamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024506 | |

| Record name | 5-Aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesalamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MESALAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Mesalamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White to pinkish crystals | |

CAS No. |

89-57-6 | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Aminosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesalamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mesalamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mesalamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-amino-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESALAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q81I59GXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESALAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C | |

| Record name | 5-AMINOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MESALAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesalazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。